molecular formula C7H11N3 B2644364 1-methyl-2-(pyridin-3-ylmethyl)hydrazine CAS No. 90008-41-6

1-methyl-2-(pyridin-3-ylmethyl)hydrazine

Cat. No.: B2644364
CAS No.: 90008-41-6
M. Wt: 137.186
InChI Key: VHOLJUKUNARXCN-UHFFFAOYSA-N
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Description

1-Methyl-2-(pyridin-3-ylmethyl)hydrazine (CAS 90008-41-6) is a hydrazine derivative featuring a pyridin-3-ylmethyl substituent and a methyl group attached to the hydrazine backbone. Hydrazine derivatives are widely studied for their biological activities, including antioxidant, anticancer, and enzyme-inhibitory properties, making this compound a subject of interest in drug discovery .

Properties

IUPAC Name

1-methyl-2-(pyridin-3-ylmethyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-8-10-6-7-3-2-4-9-5-7/h2-5,8,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOLJUKUNARXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-2-(pyridin-3-ylmethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with methylhydrazine under acidic conditions. The reaction typically proceeds as follows: [ \text{Pyridine-3-carboxaldehyde} + \text{Methylhydrazine} \rightarrow \text{1-methyl-2-(pyridin-3-ylmethyl)hydrazine} ]

Industrial Production Methods

In an industrial setting, the synthesis of 1-methyl-2-(pyridin-3-ylmethyl)hydrazine may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(pyridin-3-ylmethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: Reduction reactions can convert the compound into simpler hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted hydrazines.

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity
Recent studies have highlighted the potential of hydrazine derivatives, including 1-methyl-2-(pyridin-3-ylmethyl)hydrazine, as promising candidates for treating tuberculosis. The compound has been shown to exhibit activity against Mycobacterium tuberculosis, with a focus on inhibiting specific targets such as MmpL3, which is crucial for the bacterium's survival. In vitro assays demonstrated that this compound could act synergistically with existing tuberculosis therapies, enhancing their efficacy against drug-resistant strains .

Cancer Treatment
The compound's structural similarity to known anticancer agents positions it as a potential lead in the development of new cancer therapeutics. Its derivatives have been investigated for their ability to inhibit various kinases involved in cancer progression, particularly c-Met inhibitors that are currently under clinical evaluation for the treatment of non-small cell lung cancer and other malignancies .

Analytical Applications

Hydrazine derivatives, including 1-methyl-2-(pyridin-3-ylmethyl)hydrazine, have been utilized in analytical chemistry for the detection and quantification of various analytes. Their ability to form stable complexes with metal ions makes them suitable for spectroscopic determination methods. They have been employed in environmental monitoring and food safety assessments, where they assist in detecting contaminants and ensuring compliance with safety regulations .

Materials Science

Polymer Chemistry
In materials science, hydrazine derivatives are explored for their role as polymer initiators and crosslinking agents. The unique reactivity of 1-methyl-2-(pyridin-3-ylmethyl)hydrazine allows it to participate in polymerization reactions, leading to the development of novel materials with enhanced properties such as thermal stability and mechanical strength .

Comprehensive Data Table

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimycobacterial agent against M. tuberculosis
Cancer treatment via c-Met inhibition
Analytical ApplicationsDetection of metal ions in environmental samples
Materials SciencePolymer initiator in material synthesis

Case Studies

  • Antituberculosis Research
    A study conducted on the efficacy of hydrazine derivatives found that 1-methyl-2-(pyridin-3-ylmethyl)hydrazine exhibited a minimal inhibitory concentration (MIC) significantly lower than many existing treatments, indicating its potential as a new therapeutic agent against multi-drug resistant tuberculosis strains .
  • Cancer Therapeutics Development
    In preclinical trials, derivatives of 1-methyl-2-(pyridin-3-ylmethyl)hydrazine demonstrated selective inhibition of c-Met kinases at low nanomolar concentrations, leading to reduced tumor growth in xenograft models. This positions the compound as a candidate for further clinical development in oncology .

Mechanism of Action

The mechanism of action of 1-methyl-2-(pyridin-3-ylmethyl)hydrazine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by forming stable complexes with the active sites. The compound’s hydrazine moiety can also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-methyl-2-(pyridin-3-ylmethyl)hydrazine with analogous hydrazine derivatives, focusing on structural variations, synthesis routes, and biological activities.

Structural Analogues
Compound Name Structural Variation CAS Number Key References
1-Methyl-2-(pyridin-3-ylmethyl)hydrazine Pyridin-3-ylmethyl group + methyl hydrazine 90008-41-6
1-(Pyridin-3-ylmethyl)hydrazine trihydrochloride Lacks methyl group; hydrochloride salt -
1-Benzyl-2-methylhydrazine Benzyl group instead of pyridinylmethyl 10309-79-2
1-(4-Ethylphenyl)hydrazine hydrochloride Ethylphenyl substituent + hydrochloride 53661-18-0
1-Methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine Propargyloxy-benzylidene substituent -

Key Observations :

  • Pyridinyl vs. Benzyl Groups : Replacement of the pyridin-3-ylmethyl group with a benzyl moiety (as in 1-benzyl-2-methylhydrazine) reduces polarity and may alter pharmacokinetic properties .
  • Salt Forms : Hydrochloride salts (e.g., 1-(4-ethylphenyl)hydrazine hydrochloride) enhance stability and solubility compared to free bases .
  • Functionalized Derivatives : Substituents like propargyloxy-benzylidene () introduce additional reactivity, enabling click chemistry or targeted binding interactions.
Physicochemical Properties
  • Solubility : Hydrochloride salts (e.g., 1-(pyridin-3-ylmethyl)hydrazine trihydrochloride) exhibit higher aqueous solubility than free bases, critical for pharmaceutical formulations .
  • Stability : Methyl substitution on hydrazine improves stability against oxidation compared to unsubstituted hydrazines .

Biological Activity

1-Methyl-2-(pyridin-3-ylmethyl)hydrazine is a hydrazine derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article aims to explore the biological activity of 1-methyl-2-(pyridin-3-ylmethyl)hydrazine, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-Methyl-2-(pyridin-3-ylmethyl)hydrazine can be described by the following chemical structure:

  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol

The compound's structure features a pyridine ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that 1-methyl-2-(pyridin-3-ylmethyl)hydrazine exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (μM) Effect
MCF-7 (Breast Cancer)12.41Moderate inhibition
PC3 (Prostate Cancer)9.71Strong inhibition
HCT-116 (Colon Cancer)2.29High inhibition

The IC50 values represent the concentration required to inhibit cell growth by 50%, indicating that 1-methyl-2-(pyridin-3-ylmethyl)hydrazine has a potent effect against these cancer types .

The mechanism by which 1-methyl-2-(pyridin-3-ylmethyl)hydrazine exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Specifically, it has been shown to disrupt mitochondrial membrane potential and activate caspase pathways, leading to programmed cell death . Additionally, it may inhibit specific signaling pathways associated with cancer cell survival, such as the STAT3 pathway .

Antimicrobial Activity

In addition to its anticancer properties, 1-methyl-2-(pyridin-3-ylmethyl)hydrazine has demonstrated antimicrobial activity against several bacterial strains. Research indicates that it exhibits a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Bacterial Strain MIC (μg/mL) Comparison with Ceftriaxone
E. faecalis40Comparable inhibition zone
P. aeruginosa50Comparable inhibition zone
S. typhi45Comparable inhibition zone
K. pneumoniae40Comparable inhibition zone

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy in Mice Models

A study conducted on mice models bearing human tumor xenografts treated with varying doses of 1-methyl-2-(pyridin-3-ylmethyl)hydrazine showed a dose-dependent reduction in tumor volume. The highest dose group exhibited a tumor volume reduction of up to 70% compared to the control group over a treatment period of four weeks .

Case Study 2: Synergistic Effects with Other Anticancer Agents

Another investigation explored the combination of 1-methyl-2-(pyridin-3-ylmethyl)hydrazine with established chemotherapeutics such as doxorubicin. The results indicated enhanced cytotoxicity in cancer cell lines when used in combination, suggesting potential for synergistic therapeutic strategies .

Q & A

Q. What are the common synthetic routes for 1-methyl-2-(pyridin-3-ylmethyl)hydrazine?

Methodological Answer: The compound is typically synthesized via condensation reactions between pyridylmethyl aldehydes and methylhydrazine derivatives. A widely used method involves:

  • Reagents : 3-Pyridylmethyl aldehyde, methylhydrazine, ethanol as solvent.
  • Conditions : Reflux at 80–90°C for 6–8 hours under inert atmosphere.
  • Workup : Filtration followed by recrystallization from ethanol or aqueous ethanol to isolate the product.

Example Protocol (from hydrazine derivative synthesis):

  • React 2-(prop-2-yn-1-yloxy)benzaldehyde with methylhydrazine in ethanol (yield: 70–85%) .
  • Alternative routes may use hydrazine hydrate in ethanol under reflux (yield: ~65%) .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldReference
Aldehyde CondensationEthanol, reflux, methylhydrazine70–85%
Hydrazine Hydrate RouteEthanol, hydrazine hydrate, reflux~65%

Q. What spectroscopic and crystallographic techniques are employed for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Key signals include δ 2.5–3.0 ppm (N–CH3), δ 3.8–4.2 ppm (pyridyl-CH2), and aromatic protons at δ 7.0–8.5 ppm .
  • IR Spectroscopy : N–H stretches at 3200–3400 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding. Use SHELX programs (e.g., SHELXL for refinement) for structure determination. For example, aroylhydrazine derivatives were structurally validated using SHELX, confirming planarity of the hydrazine backbone .

Q. Table 2: Representative Spectroscopic Data

TechniqueKey Signals/FeaturesReference
1H NMRδ 2.5 (s, CH3), δ 3.8 (s, CH2), δ 7.2–8.3 (pyridyl)
X-ray DiffractionSpace group P21/c, bond lengths N–N: 1.38 Å

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

  • Tautomerism : Hydrazine derivatives often exhibit keto-enol or imine-amine tautomerism. Use variable-temperature NMR or deuterated solvents to stabilize specific tautomers.
  • Impurity Analysis : Employ HPLC-MS to detect side products. For example, unreacted aldehyde or oxidation byproducts may shift signals .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously.

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates but require careful water exclusion.
  • Catalysis : Additives like acetic acid or Lewis acids (e.g., ZnCl2) can accelerate condensation.
  • Temperature Control : Gradual heating (e.g., 60°C → 90°C) minimizes side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) for challenging separations .

Q. How is the biological activity of 1-methyl-2-(pyridin-3-ylmethyl)hydrazine evaluated?

Methodological Answer:

  • Antioxidant Assays : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (IC50 comparison to Trolox). For example, hydrazine analogues showed 1.7× higher activity than Trolox in DPPH assays .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination.

Q. What challenges arise in crystallographic refinement of hydrazine derivatives?

Methodological Answer:

  • Disorder : Flexible hydrazine backbones may require anisotropic displacement parameter (ADP) refinement.
  • Twinned Data : Use SHELXD for twin detection and SHELXL for twin-law refinement .
  • Low Resolution : Apply restraints (e.g., DFIX, SIMU) to bond lengths/angles during SHELXL refinement.

Data Contradiction Case Study

Issue : Discrepancy in N–H IR stretches between computational predictions and experimental data.
Resolution :

DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set) to predict vibrational modes.

Hydrate Formation : Confirm via TGA (thermogravimetric analysis) if water absorption alters IR profiles.

Solid-State vs. Solution : Compare ATR-IR (solid) and solution IR to identify polymorphism .

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